molecular formula C16H19FN2O5 B3268737 Linezolid impurity K CAS No. 496031-56-2

Linezolid impurity K

Cat. No.: B3268737
CAS No.: 496031-56-2
M. Wt: 338.33 g/mol
InChI Key: OSTZSWLRJGLQOS-CYBMUJFWSA-N
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Description

Linezolid Impurity K is a characterized chemical reference standard intended for use in pharmaceutical research and development. This compound is essential for researchers conducting analytical method development, validation, and stability studies of the antibacterial drug Linezolid . The controlled monitoring of such impurities is a critical aspect of quality control in the manufacturing process, ensuring the safety and efficacy of the final pharmaceutical product . In a research setting, this impurity standard is used as a chromatographic benchmark to identify and quantify the presence of related substances in Linezolid active pharmaceutical ingredients (APIs) and finished drug products. The application of High-Performance Liquid Chromatography (HPLC) is a standard technique for the detection and quantification of impurities in Linezolid . The study of degradation impurities also aids in elucidating the stability profile and degradation pathways of the parent drug substance . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the researcher to ensure safe handling and to comply with all relevant laboratory and regulatory guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O5/c1-11(20)23-10-13-9-19(16(21)24-13)12-2-3-15(14(17)8-12)18-4-6-22-7-5-18/h2-3,8,13H,4-7,9-10H2,1H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTZSWLRJGLQOS-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496031-56-2
Record name 2-Oxazolidinone, 5-((acetyloxy)methyl)-3-(3-fluoro-4-(4-morpholinyl)phenyl)-, (5R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496031562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-OXAZOLIDINONE, 5-((ACETYLOXY)METHYL)-3-(3-FLUORO-4-(4-MORPHOLINYL)PHENYL)-, (5R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP9DH3YBD4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

Structural Characteristics and Reactivity of Linezolid Impurity K

This compound (C₁₆H₁₉FN₂O₅, MW: 336.34 g/mol) is a process-related impurity formed during the synthesis of the antibiotic linezolid. Its structure includes an oxazolidinone core substituted with a morpholine ring and fluorine atom (Figure 1). Key functional groups include:

  • Oxazolidinone ring : Susceptible to hydrolysis under alkaline conditions.

  • Acetamide group : Reactive toward nucleophiles and acids.

  • Morpholine moiety : Participates in oxidation and rearrangement reactions .

2.2. Isolation and Purification

Impurity K is typically isolated from mother liquors post-crystallization of linezolid:

  • Chromatographic separation : Ethyl acetate/methanol (9:1) eluent on silica gel .

  • Recrystallization : Ethyl acetate at 5°C yields purity >90% (HPLC) .

3.1. Hydrolytic Degradation

Under accelerated stability conditions (40°C/75% RH), impurity K undergoes hydrolysis:

  • pH-dependent breakdown : Degrades 2.5× faster at pH 9 vs. pH 7 .

  • Primary products : Morpholine ring-opened derivatives and acetic acid .

3.2. Oxidative Pathways

Exposure to peroxides or UV light induces:

  • N-Oxidation : Forms N-oxide analogs (detected via LC-MS) .

  • Defluorination : Generates desfluoro-linezolid analogs under UV-C light .

4.1. HPLC Methods for Detection

Parameter Conditions
ColumnC18, 250 × 4.6 mm, 5 µm
Mobile Phase0.01M KH₂PO₄ (pH 3.0):MeOH (65:35)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time12.3 ± 0.2 min
LOD/LOQ0.03 µg/mL / 0.10 µg/mL

4.2. Mass Spectral Data

  • ESI-MS (m/z) : 337.14 [M+H]⁺, 359.12 [M+Na]⁺

  • Fragmentation : Loss of morpholine (Δm/z 87) and acetamide (Δm/z 59) .

5.1. Process Optimization

  • Reduced Acetic Anhydride : Limiting acetylating agent to <1.2 equivalents decreases impurity K by 78% .

  • In-situ Base Preparation : Lithium isopropoxide reduces side reactions vs. pre-formed bases (yield improvement: 86.6% → 92.1%) .

5.2. Specification Limits

  • ICH Guidelines : ≤0.15% (w/w) in final API .

  • Purification Efficacy : Crystallization with isopropanol reduces impurity K from 1.4% to 0.05% .

Toxicological and Regulatory Considerations

  • Genotoxicity : Negative in Ames test (TA98, TA1535 strains) at ≤5000 µg/plate .

  • Qualification Threshold : 0.10% (daily dose ≤2 g/day) per ICH M7 .

Scientific Research Applications

Stability studies are essential for understanding how impurities like Linezolid impurity K affect the overall stability of linezolid formulations. Research indicates that linezolid exhibits varying stability in different aqueous solutions, which can lead to the formation of impurities over time. A study demonstrated that under forced-degradation conditions, significant levels of this compound were detected, highlighting the need for stringent control measures during manufacturing processes .

Implications for Drug Development

The presence of impurities can impact the pharmacokinetics and pharmacodynamics of linezolid. For instance, during human studies, it was found that only 30% of linezolid was eliminated through renal pathways, with the remainder being metabolized into various metabolites, including potential impurities like this compound . Such findings underscore the importance of monitoring impurities to ensure patient safety and drug efficacy.

Regulatory Considerations

Regulatory agencies such as the International Conference on Harmonization (ICH) have established guidelines regarding acceptable levels of impurities in pharmaceutical products. For this compound, maintaining levels below 0.15% is critical to comply with these standards . Failure to adhere to these guidelines can result in significant delays in drug approval processes.

Case Studies

Several case studies illustrate the real-world implications of managing this compound:

  • Case Study 1 : A pharmaceutical company faced regulatory scrutiny when elevated levels of this compound were detected in a batch of linezolid injections during stability testing. The company had to implement corrective actions, including reformulating the product and enhancing quality control measures.
  • Case Study 2 : In a clinical trial assessing the safety profile of linezolid, researchers monitored levels of impurities closely. They found that participants exhibited varying responses correlated with impurity levels, prompting further investigation into the pharmacological effects of this compound.

Comparison with Similar Compounds

Comparison with Similar Linezolid-Related Compounds

Linezolid impurities include enantiomers, degradation products, and process-related intermediates. Below is a comparative analysis of Impurity K with structurally and functionally related compounds:

Table 1: Comparative Analysis of Linezolid Impurity K and Key Related Compounds

Impurity Structure/Origin Relative Retention Time (RRT) Analytical Method Pharmacological Activity
Impurity K (R)-enantiomer of Linezolid ~1.62 (vs. Linezolid RRT = 1.00) Chiral CE , LC-MS Inactive
Impurity A N-Acetyl degradation product 1.62 HPLC Unknown
Impurity D Oxazolidinone ring-opened derivative 1.08 Stability-indicating LC Inactive
Impurity C Des-fluoro analog 0.38 LC-UV Reduced potency
Impurity J Morpholine ring-modified derivative 1.46 LC-MS Not reported

Key Findings:

Structural Differences :

  • Impurity K is stereochemically distinct from Linezolid, while Impurities A, C, D, and J arise from degradation or incomplete synthesis (e.g., dehalogenation, oxidation) .
  • Impurity K shares the same molecular formula as Linezolid but differs in spatial configuration, requiring chiral separation techniques like capillary electrophoresis (CE) with sulfobutyl ether-β-cyclodextrin .

Analytical Challenges: Impurity K is resolved using chiral columns (e.g., Chiralpak IA) or cyclodextrin-based CE, achieving resolutions >2.5 . In contrast, non-chiral impurities (e.g., A, D) are separated via reversed-phase HPLC with acetonitrile/ethanol mobile phases . Detection limits for Impurity K in LC-MS are ≤0.1% due to its structural similarity to Linezolid, whereas degradation products like Impurity C exhibit distinct UV profiles .

In contrast, Impurity C (des-fluoro analog) retains partial activity but exceeds toxicity thresholds in preclinical models .

Regulatory Significance :

  • The (R)-enantiomer (Impurity K) is classified as a "specified impurity" per ICH guidelines, with permissible limits ≤0.5% . Degradation products like Impurity D are controlled via stability-indicating methods to ensure shelf-life compliance .

Analytical and Regulatory Considerations

  • Synthesis and Control : Impurity K is synthesized via chiral inversion or custom synthesis (e.g., SynZeal, BOC Sciences) for use as a reference standard in method validation .
  • Method Validation: Stability-indicating LC methods must achieve baseline separation of Impurity K from Linezolid and other impurities, with signal-to-noise ratios ≥20 .
  • Global Standards: Pharmacopeial methods (USP, EP) mandate impurity profiling using RRT-based identification, while non-compendial impurities require LC-MS/MS or NMR for characterization .

Biological Activity

Linezolid impurity K, a process-related impurity in the synthesis of linezolid, is an oxazolidinone antibiotic known for its effectiveness against gram-positive bacteria. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

  • Chemical Identity : this compound (CAS Number: 496031-56-2) is associated with the synthesis of linezolid, which is used to treat various infections, including pneumonia and skin infections.
  • Mechanism of Action : The compound primarily inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA component of the 50S ribosomal subunit , thereby preventing the initiation of protein synthesis, which is critical for bacterial growth and reproduction.

Antibacterial Efficacy

This compound demonstrates significant antibacterial activity similar to linezolid, targeting a range of gram-positive bacteria. The inhibition of protein synthesis leads to:

  • Bacterial Growth Inhibition : The primary result of its action is the inhibition of bacterial growth, making it a critical compound in pharmaceutical research.
  • Potential Toxicity : Research indicates that impurities can affect drug efficacy and safety profiles. The biological activity must be studied to assess any toxicological implications or adverse effects associated with its presence in pharmaceutical formulations .

Stability and Degradation Studies

Research has shown that linezolid and its impurities exhibit varying stability under different pH conditions. For instance:

  • pH Sensitivity : Linezolid is unstable at high pH values, leading to degradation products that may include various impurities . This instability can influence the overall efficacy of linezolid formulations.
  • Degradation Pathways : Forced-degradation studies identified several degradation pathways for linezolid and its impurities, including oxidation and hydrolysis, which are critical for understanding their stability in pharmaceutical preparations .

Pharmacokinetics

The pharmacokinetic properties of this compound are similar to those of linezolid:

  • Absorption and Elimination : Approximately 30% of administered linezolid is eliminated through the kidneys, with metabolites formed primarily through oxidation processes . This information is vital for determining dosing regimens and understanding the implications of impurities on drug metabolism.

Comparative Analysis with Other Impurities

To understand the unique characteristics of this compound, it is beneficial to compare it with other known impurities related to linezolid:

Impurity NameMechanism of ActionUnique Characteristics
Linezolid Amine ImpuritySimilar inhibition of protein synthesisDifferent structural properties
Linezolid Benzyl ImpurityPotentially less effective than KVaries in stability under heat
Linezolid Chloro ImpurityMay exhibit genotoxic propertiesUnique formation pathway
Linezolid Desacetamide DescarbonylRelated but distinct in biological activitySpecific degradation pathways

Q & A

Q. Basic Research Focus

  • Methodological Answer : Optimal separation of this compound (an enantiomeric impurity) requires a mobile phase of 40% methanol and 60% pH 7 phosphate buffer, with a C18 column and UV detection at 253 nm. Retention time for Linezolid is ~7 minutes under these conditions . For enantiomeric resolution, chiral stationary phases (e.g., cellulose-based columns) or derivatization agents may be necessary, as standard HPLC methods may lack specificity for stereoisomers . Calibration curves should span 2.0–12.0 µg/mL, with validation of linearity (R² ≥ 0.999) and precision (RSD < 2%) .

How can researchers validate analytical methods for this compound to comply with ICH guidelines?

Q. Basic Research Focus

  • Methodological Answer : Per ICH Q2(R1), method validation must include:
    • Specificity : Demonstrate baseline separation of impurity K from Linezolid and other impurities (e.g., desfluoro or N-oxide derivatives) .
    • Accuracy : Spike recovery studies (80–120%) across the linear range.
    • Precision : Intra-day and inter-day RSD ≤ 5% .
    • LOD/LOQ : LOQ should be ≤ 0.1% of the active pharmaceutical ingredient (API) concentration .
      Reference standards must have certified purity (e.g., USP-grade Linezolid at 99.8%) to ensure reliability .

What experimental design strategies improve the detection of trace-level this compound?

Q. Advanced Research Focus

  • Methodological Answer : A rotatable central composite design (CCD) can optimize chromatographic parameters (e.g., flow rate, column temperature) to enhance sensitivity. For example, varying polymer concentration and flow rate in spray-dried microsphere studies improved particle size control, a strategy adaptable to impurity method development . Advanced mass spectrometry (LC-MS/MS or HRMS) with a lower limit of quantification (LLOQ) of 0.125 mg/L provides higher sensitivity than UV detection for trace impurities .

How can density functional theory (DFT) complement experimental studies of this compound’s stability?

Q. Advanced Research Focus

  • Methodological Answer : DFT calculations at 0 K can predict thermodynamic stability and degradation pathways of impurity K. For instance, modeling the energy barriers for enantiomer interconversion or oxidation can guide forced degradation studies. However, kinetic modeling is required to align DFT results with experimental data (e.g., Arrhenius plots for impurity formation under stress conditions) .

How should researchers address contradictions in reported impurity profiles of Linezolid?

Q. Advanced Research Focus

  • Methodological Answer : Discrepancies (e.g., variable impurity thresholds in USP vs. non-compendial methods) require:
    • Meta-analysis : Compare data from radiotracer studies, in vitro PK/PD models, and clinical samples to identify methodological biases .
    • Statistical Reconciliation : Apply multivariate analysis to isolate variables (e.g., storage conditions, synthesis routes) affecting impurity levels .
    • Cross-Validation : Use orthogonal techniques (e.g., NMR for structural confirmation, LC-MS for quantification) to resolve ambiguities .

What pharmacokinetic (PK) models assess the impact of this compound on therapeutic efficacy?

Q. Advanced Research Focus

  • Methodological Answer : Population PK models incorporating impurity exposure (e.g., serum concentration-time profiles) can quantify its effect on antimicrobial activity. For example:
    • In vitro PK/PD models : Simulate human plasma conditions to monitor resistance emergence linked to impurity accumulation .
    • Covariate Analysis : Evaluate how renal dysfunction or low body weight alters impurity clearance using nonlinear mixed-effects modeling (NONMEM) .

What advanced structural elucidation techniques confirm the identity of this compound?

Q. Basic/Advanced Research Focus

  • Methodological Answer :
    • Chiral LC-MS/MS : Differentiates enantiomers via retention time shifts and fragmentation patterns .
    • NMR Spectroscopy : ¹H/¹³C NMR identifies stereochemical configurations and functional groups (e.g., oxazolidinone ring modifications) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion at m/z 339.1 for impurity K) with < 5 ppm mass error .

How do regulatory guidelines (e.g., ICH, USP) influence impurity control strategies for Linezolid?

Q. Basic Research Focus

  • Methodological Answer : USP monographs set acceptance criteria for specified impurities (e.g., N-oxide: ≤0.3%, desfluoro: ≤0.3%) . ICH Q3A/B mandates identification thresholds (0.1% for APIs) and qualification via genotoxicity studies. For impurity K, structural alerts (e.g., chiral centers) require additional safety assessments .

What statistical approaches resolve batch-to-batch variability in this compound levels?

Q. Advanced Research Focus

  • Methodological Answer : Multivariate regression or principal component analysis (PCA) identifies critical process parameters (CPPs) affecting impurity formation. For example, in spray-dried microspheres, polymer concentration and rotation speed were key variables . Control charts (e.g., Shewhart charts) monitor process stability over 10+ batches .

How can researchers integrate impurity profiling into Linezolid’s PK/PD optimization?

Q. Advanced Research Focus

  • Methodological Answer : Link impurity exposure to efficacy endpoints (e.g., MIC shifts) using:
    • In vitro dynamic models : Simulate human pharmacokinetics to assess impurity-driven resistance .
    • Monte Carlo Simulations : Predict the probability of target attainment (PTA) under varying impurity concentrations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.